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Compound of Interest

Compound Name: 1-(1-Phenylcyclopropyl)piperazine

Cat. No.: B572615 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-(1-Phenylcyclopropyl)piperazine is a small molecule belonging to the N-arylpiperazine

class of compounds. While specific research on this particular molecule is not extensively

available in peer-reviewed literature, its structural motifs—a phenyl group directly attached to a

piperazine ring, with the addition of a cyclopropyl group—suggest a strong potential for activity

within the central nervous system (CNS). The N-arylpiperazine scaffold is a well-established

pharmacophore in numerous approved drugs, primarily targeting dopaminergic and

serotonergic receptors.[1] The presence of a cyclopropyl ring can further enhance

pharmacological properties such as potency, metabolic stability, and brain permeability.[2][3]

This technical guide provides a comprehensive overview of 1-(1-
Phenylcyclopropyl)piperazine by leveraging data from closely related analogs to project its

likely synthesis, pharmacological profile, and mechanism of action.

Chemical and Physical Properties
Basic chemical information for 1-(1-Phenylcyclopropyl)piperazine has been compiled from

chemical databases.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b572615?utm_src=pdf-interest
https://www.benchchem.com/product/b572615?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35209087/
https://pubmed.ncbi.nlm.nih.gov/27299736/
https://pubmed.ncbi.nlm.nih.gov/41307432/
https://www.benchchem.com/product/b572615?utm_src=pdf-body
https://www.benchchem.com/product/b572615?utm_src=pdf-body
https://www.benchchem.com/product/b572615?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 1245647-91-9 [4]

Molecular Formula C₁₃H₁₈N₂ [4]

Molecular Weight 202.30 g/mol [4]

IUPAC Name
1-(1-

phenylcyclopropyl)piperazine
[4]

Synonyms

1-(1-PHENYL-

CYCLOPROPYL)-

PIPERAZINE, GS-5582

[4]

Synthesis
While a specific, documented synthesis for 1-(1-Phenylcyclopropyl)piperazine is not readily

available in published literature, its synthesis can be inferred from established methods for

creating N-arylpiperazine derivatives. A common and effective method is the Buchwald-Hartwig

amination reaction.[5]

Hypothetical Synthetic Pathway:

A plausible synthetic route would involve the palladium-catalyzed cross-coupling of 1-bromo-1-

phenylcyclopropane with piperazine. The use of a suitable base (e.g., sodium tert-butoxide)

and a phosphine ligand (e.g., RuPhos) in an inert solvent like dioxane would be typical for this

transformation.
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Figure 1: Hypothetical Synthesis of 1-(1-Phenylcyclopropyl)piperazine

Experimental Protocol: General Buchwald-Hartwig Amination

The following is a generalized protocol based on similar syntheses of N-arylpiperazines[5]:

To a dry Schlenk tube under an inert nitrogen atmosphere, add the palladium catalyst (e.g.,

Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g.,

sodium tert-butoxide, 1.3-1.5 equivalents).

Add the aryl halide (1-bromo-1-phenylcyclopropane, 1.0 equivalent) and piperazine (1.1-1.3

equivalents).
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Add the anhydrous solvent (e.g., dioxane or toluene).

Seal the tube and heat the reaction mixture with vigorous stirring (e.g., at 90-110 °C) for the

required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl

acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure 1-(1-
phenylcyclopropyl)piperazine.

Predicted Pharmacological Profile
The N-arylpiperazine moiety is a privileged scaffold that interacts with a range of G-protein

coupled receptors (GPCRs), most notably dopamine and serotonin receptors.[6] The specific

substitution on the phenyl ring and the piperazine nitrogen dictates the affinity and selectivity

for these receptor subtypes.

Dopamine Receptor Activity
Phenylpiperazine derivatives frequently exhibit high affinity for D₂-like dopamine receptors (D₂,

D₃, and D₄).[7] They can act as antagonists, partial agonists, or agonists. The interaction is

typically stabilized by a salt bridge between the protonated piperazine nitrogen and a

conserved aspartate residue in transmembrane domain 3 (Asp114 in D₂) of the receptor.[8]

Aromatic interactions between the phenyl ring of the ligand and aromatic residues within the

receptor's binding pocket further contribute to the binding affinity.[8]

Serotonin Receptor Activity
Arylpiperazines are also well-known for their interactions with various serotonin (5-HT) receptor

subtypes.[9] Many compounds of this class show high affinity for 5-HT₁A and 5-HT₂A receptors,

often acting as partial agonists at 5-HT₁A and antagonists at 5-HT₂A receptors.[1] This mixed

pharmacology is a hallmark of several atypical antipsychotic drugs. Affinity for other 5-HT

receptors, such as 5-HT₇, is also common.[6]
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Table 1: Representative Receptor Binding Affinities (Ki, nM) of Structurally Related

Arylpiperazine Analogs

Compound/
Analog

D₂ Receptor D₃ Receptor
5-HT₁A
Receptor

5-HT₂A
Receptor

Reference

Aripiprazole 0.34 0.8 1.7 3.4 [1]

Compound

9b
- - 23.9 39.4 [1]

Compound

12a
300 - 41.5 315 [1]

Analog 12b 40 0.3 High Affinity - [7]

Analog 12c 53 0.9 High Affinity - [7]

Note: This table presents data for structurally related compounds to infer the potential activity of

1-(1-Phenylcyclopropyl)piperazine. The specific affinities for the title compound are not

available.

Potential Mechanism of Action and Signaling
Pathways
Based on the pharmacology of its analogs, 1-(1-Phenylcyclopropyl)piperazine is likely to

modulate dopaminergic and serotonergic neurotransmission.

Dopamine D₂ Receptor Signaling
D₂ receptors are inhibitory Gαi/o-coupled receptors. Agonist or partial agonist activity at these

receptors would lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP)

levels, and modulation of downstream effectors like protein kinase A (PKA). This pathway is

central to the mechanism of action of many antipsychotic medications.
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Figure 2: Predicted Dopamine D₂ Receptor Signaling Pathway
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Serotonin 5-HT₁A Receptor Signaling
Similar to D₂ receptors, 5-HT₁A receptors are also coupled to Gαi/o proteins. Their activation

leads to the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly-

rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and a decrease

in neuronal firing rate.
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Figure 3: Predicted Serotonin 5-HT₁A Receptor Signaling Pathway

Standard Experimental Protocols
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The pharmacological activity of novel compounds like 1-(1-Phenylcyclopropyl)piperazine is

typically assessed through a series of in vitro assays.

Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.

Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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